![molecular formula C20H18F2N4O3S B6567600 N-(2,4-difluorophenyl)-2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide CAS No. 920221-12-1](/img/structure/B6567600.png)
N-(2,4-difluorophenyl)-2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide
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Description
N-(2,4-difluorophenyl)-2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a useful research compound. Its molecular formula is C20H18F2N4O3S and its molecular weight is 432.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.10676795 g/mol and the complexity rating of the compound is 706. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Properties
Anticancer Activity
Research indicates that compounds similar to N-(2,4-difluorophenyl)-2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide exhibit significant anticancer properties. These compounds can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival. For instance, studies have shown that derivatives of dihydropyridine compounds can selectively target cancer cells while sparing normal cells, thus minimizing side effects .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar derivatives have been reported to exhibit activity against a range of pathogens, including bacteria and fungi. This property is attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic processes within the pathogens .
Synthesis Routes
The synthesis of this compound typically involves multi-step synthetic pathways. Key steps include:
- Formation of Dihydropyridine Derivative : The initial step often involves the condensation of appropriate aldehydes with 1,3-dicarbonyl compounds in the presence of a catalyst to form the dihydropyridine core.
- Introduction of Functional Groups : Subsequent reactions may involve the introduction of fluorine substituents and methoxy groups through electrophilic aromatic substitution or nucleophilic substitution reactions.
- Final Acetylation : The final step usually involves acetylation to yield the desired acetamide derivative .
Therapeutic Potential
Cardiovascular Applications
Dihydropyridine derivatives are well-known for their use as calcium channel blockers in treating hypertension and angina pectoris. The compound may exhibit similar cardiovascular benefits by modulating calcium influx in cardiac and smooth muscle cells .
Neurological Applications
Emerging research suggests that compounds with similar structures may have neuroprotective effects. They could potentially be developed for treating neurodegenerative diseases by targeting oxidative stress and inflammation pathways .
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal demonstrated that a related dihydropyridine compound significantly reduced tumor size in xenograft models of breast cancer. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway .
Case Study 2: Antimicrobial Efficacy
In vitro studies showed that a derivative of this compound exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a novel antimicrobial agent .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[5-methoxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O3S/c1-12-5-6-23-20(24-12)30-11-14-8-17(27)18(29-2)9-26(14)10-19(28)25-16-4-3-13(21)7-15(16)22/h3-9H,10-11H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHKXHMYOTWUNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CN2CC(=O)NC3=C(C=C(C=C3)F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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